molecular formula C11H15NO2 B11821357 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

Cat. No.: B11821357
M. Wt: 193.24 g/mol
InChI Key: TWSODCFUYCNLQL-UHFFFAOYSA-N
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Description

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound featuring a furan ring, an amino group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of furan derivatives with suitable amines under controlled conditions. One common method includes the use of transaminases, which offer an environmentally friendly and efficient approach to synthesizing such compounds . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and biocatalysis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for amino group substitution.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced furan derivatives.

    Substitution: Various substituted amines and halogenated compounds.

Scientific Research Applications

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Amino-1-(thiophen-2-yl)-4,4-dimethylpent-1-en-3-one: Similar structure but with a thiophene ring instead of a furan ring.

    1-Amino-1-(pyridin-2-yl)-4,4-dimethylpent-1-en-3-one: Contains a pyridine ring, offering different electronic properties.

Uniqueness: 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-7H,12H2,1-3H3

InChI Key

TWSODCFUYCNLQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C=C(C1=CC=CO1)N

Origin of Product

United States

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